2-(2-Butoxyethoxy)propanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Butoxyethoxy)propanol can be synthesized through the reaction of 2-butoxyethanol with propylene oxide. The reaction typically occurs in the presence of a catalyst such as potassium hydroxide. The process involves the nucleophilic attack of the hydroxyl group of 2-butoxyethanol on the epoxide ring of propylene oxide, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a continuous reactor system to ensure efficient mixing and heat transfer. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Butoxyethoxy)propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the butoxyethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers or amines.
Scientific Research Applications
2-(2-Butoxyethoxy)propanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in pharmaceutical formulations as a solvent or excipient.
Mechanism of Action
The mechanism of action of 2-(2-butoxyethoxy)propanol primarily involves its ability to dissolve various substances. It interacts with molecular targets through hydrogen bonding and van der Waals forces, facilitating the solubilization of both polar and non-polar compounds. This property makes it an effective solvent in various applications .
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethanol: Similar in structure but lacks the additional propanol group.
Diethylene glycol monobutyl ether: Another glycol ether with similar solvency properties but different molecular structure
Uniqueness
2-(2-Butoxyethoxy)propanol is unique due to its balanced hydrophilic and lipophilic properties, making it an effective solvent for a wide range of substances. Its low volatility and high boiling point also contribute to its suitability for industrial applications .
Properties
CAS No. |
95873-46-4 |
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Molecular Formula |
C9H20O3 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-(2-butoxyethoxy)propan-1-ol |
InChI |
InChI=1S/C9H20O3/c1-3-4-5-11-6-7-12-9(2)8-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
XGSQEQCOQAAOHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(C)CO |
Origin of Product |
United States |
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